1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
1-[2-(4-Bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a 4-bromophenoxy ethyl substituent at position 1 and a methyl group at position 3 of the heterocyclic core. The bromophenoxy moiety is structurally significant, as similar derivatives have shown biological activity in neuromuscular disorders via CLC-1 ion channel inhibition .
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-18-14-4-2-3-5-15(14)19(16(18)20)10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGXOOLHTUFPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-bromophenol with an appropriate ethylating agent to form 4-bromophenoxyethyl intermediate. This intermediate is then reacted with 3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one under specific conditions to yield the final product. Common reagents used in these reactions include ethyl bromide and base catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes or proteins, leading to its observed biological activities. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Domperidone
Structure : 5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Molecular Weight : 425.911 g/mol (C₂₂H₂₄ClN₅O₂).
Activity : Dopamine D₂/D₃ receptor antagonist; used for nausea, vomiting, and gastroparesis.
Key Differences :
- Chlorine substituent enhances receptor binding affinity compared to bromine.
- Piperidinyl-propyl linker facilitates gastrointestinal motility modulation.
References : .
Ugi-Azide Reaction Product (Compound 9a)
Structure: 1-(1-{1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-yl]-3-phenylpropyl}piperidin-4-yl)-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Molecular Weight: 552.27 g/mol (C₃₁H₃₃N₇O₃). Activity: Not explicitly stated, but tetrazole groups often serve as bioisosteres for carboxylic acids, improving metabolic stability. Key Differences:
- Tetrazole and dihydrobenzodioxin substituents enable diverse binding interactions.
- High-yield synthesis (89%) via Ugi-Azide multicomponent reaction.
References : .
Flibanserin Hydrochloride
Structure : 1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.
Molecular Weight : 469.36 g/mol (C₂₂H₂₂ClF₃N₄O).
Activity : 5-HT₁A agonist and 5-HT₂A antagonist; treats hypoactive sexual desire disorder.
Key Differences :
- Trifluoromethylphenyl-piperazine group confers CNS activity.
- Hydrochloride salt improves solubility for oral administration.
References : .
5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives
Structure: Variants include tetrazole rings linked to bromophenoxy ethyl groups. Activity: CLC-1 ion channel inhibitors for neuromuscular disorders. Key Differences:
- Tetrazole replaces benzodiazol-2-one core, altering electronic properties.
- Stereospecific (1S) configuration enhances target specificity.
References : .
Difluorophenyl-Substituted Analogue
Structure : 1-{1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Molecular Weight : 413.45 g/mol (C₂₁H₂₂F₂N₄O).
Activity : Undisclosed, but fluorine atoms likely improve metabolic stability and lipophilicity.
Key Differences :
- Difluorophenyl group enhances resistance to oxidative metabolism.
- Piperidine linker may influence blood-brain barrier penetration.
References : .
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Impact : Halogenation (Br vs. Cl) influences receptor selectivity; bromine’s larger size may enhance hydrophobic interactions in ion channels .
- Synthetic Routes : Multicomponent reactions (e.g., Ugi-Azide) enable efficient diversification of benzodiazol-2-one derivatives .
- Therapeutic Potential: Structural variations correlate with divergent applications—Domperidone (GI), Flibanserin (CNS), and bromophenoxy derivatives (neuromuscular) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
